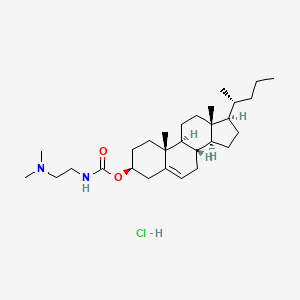

DC-Cholesterol.HCl

Description

Historical Context and Evolution of Cationic Lipids in Non-Viral Gene Delivery Research

The journey of gene therapy has been marked by the critical challenge of developing safe and efficient vectors to deliver genetic material into cells. While viral vectors demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis spurred the exploration of non-viral alternatives. nih.govnih.gov This led to the dawn of cationic lipids as gene carriers in 1987, a field pioneered by Felgner and colleagues. nih.govmdpi.com These synthetic molecules, characterized by a positively charged headgroup and a hydrophobic tail, could electrostatically interact with negatively charged nucleic acids, forming complexes known as lipoplexes. academicjournals.orgresearchgate.net

Early research focused on various cationic lipid structures, including those with quaternary ammonium (B1175870) or amine headgroups. nih.govacs.org The evolution of this field has been a continuous effort to refine the structure of these lipids to enhance transfection efficiency and reduce cytotoxicity. nih.gov Modifications to the hydrophobic domain, the linker connecting the headgroup and the tail, and the headgroup itself have been central to this endeavor. nih.govresearchgate.netnih.gov The introduction of cholesterol-derived moieties as the hydrophobic component was a significant advancement, aimed at improving the stability of liposomes, particularly in the presence of serum. nih.govmdpi.com This historical progression set the stage for the development and investigation of specialized cationic lipids like DC-Cholesterol.

Fundamental Role of DC-Cholesterol.HCl as a Cationic Cholesterol Derivative

This compound is a synthetic cationic lipid derived from cholesterol. avantiresearch.com Its defining feature is the attachment of a quaternary amine salt at the 3-C position of the cholesterol molecule. avantiresearch.commedkoo.com This positively charged headgroup is crucial for its function, enabling the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), through electrostatic interactions. academicjournals.orgacs.org

The cholesterol component of this compound serves as the hydrophobic anchor, contributing to the stability of the liposomes it forms. nih.govmdpi.com In research settings, this compound is frequently combined with a "helper lipid," most commonly 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (DOPE). avantiresearch.comrndsystems.comtocris.com The combination of DC-Cholesterol and DOPE forms cationic liposomes that can encapsulate and deliver nucleic acids and other therapeutic agents into cells. avantiresearch.comcaymanchem.com These liposomes are noted for their ability to facilitate efficient gene transfection while exhibiting lower cytotoxicity compared to some other cationic lipids. avantiresearch.com The mechanism of cellular uptake for DC-Cholesterol-based liposomes involves processes like macropinocytosis and clathrin-mediated endocytosis, which promote effective internalization and subsequent release of the cargo within the cell. avantiresearch.com

Overview of Key Research Areas and Methodological Approaches

The primary application of this compound in academic research revolves around its use as a component of cationic liposomes for the delivery of genetic material and drugs. avantiresearch.comcaymanchem.com Key research areas include:

Gene Delivery: A significant body of research focuses on utilizing DC-Cholesterol/DOPE liposomes for the transfection of DNA and siRNA into various cell lines. mdpi.comavantiresearch.comcaymanchem.com Studies have demonstrated its effectiveness in mediating transient gene expression in cell cultures. researchgate.net

Vaccine Development: DC-Cholesterol has been investigated as an adjuvant in vaccine formulations. medchemexpress.com Research has shown that liposomes containing DC-Cholesterol can enhance the immune response to antigens, including inducing both Th1 and Th2 immune responses. medchemexpress.com

Drug Delivery: Beyond nucleic acids, DC-Cholesterol-based liposomes are explored as nanocarriers for the delivery of small-molecule drugs, including chemotherapeutic agents. avantiresearch.comcaymanchem.combiomol.com

Methodological approaches in studies involving this compound often involve the preparation of liposomes using techniques such as the dry-film method, reverse-phase evaporation, and ethanol (B145695) injection. nih.gov The characterization of these liposomes typically includes analysis of their morphology, particle size, and zeta potential. nih.gov Research also investigates the optimization of liposome (B1194612) formulations by varying the molar ratios of DC-Cholesterol to helper lipids like DOPE to achieve maximum encapsulation efficiency and transfection efficacy. mdpi.comnih.gov Dual centrifugation has also been explored as a method for preparing lipodisks containing cholesterol. diva-portal.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H51ClN2O2 |

|---|---|

Molecular Weight |

495.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |

InChI Key |

DLTMWOWDCXLJPW-KZJLQYOGSA-N |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatizations for Research Applications

Established Synthetic Pathways for DC-Cholesterol.HCl

The synthesis of this compound is a well-documented process, primarily centered around the formation of a carbamate (B1207046) linkage between a cholesterol backbone and a cationic headgroup.

Cholesteryl Chloroformate Reaction with N,N-Dimethylethylenediamine

The principal synthetic route to DC-Cholesterol involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine. google.comgoogle.com This nucleophilic substitution reaction forms a stable carbamate bond, linking the hydrophobic cholesterol moiety to the dimethylaminoethane headgroup. mdpi.comgoogle.com The reaction is typically conducted in an organic solvent, such as chloroform (B151607) or dichloromethane. google.comacs.org Following the formation of the DC-Cholesterol base, it is treated with hydrogen chloride, often in a solvent like ethyl acetate, to produce the final hydrochloride salt. google.com This salt form possesses a strongly charged amine group, which is a key characteristic for its function in gene delivery applications. google.com

Process Modifications for Enhanced Purity and Yield in Research-Grade Synthesis

Several modifications to the fundamental synthesis process have been developed to improve the yield and purity of research-grade this compound. These refinements are critical for ensuring reproducibility and efficacy in experimental settings.

Key process parameters have been optimized, including the choice of solvent, the molar ratio of reactants, temperature control, and purification techniques. google.com Research has shown that substituting dry chloroform with dry methylene (B1212753) chloride as the reaction solvent can substantially increase the product yield from 21.8% to as high as 73.2%. google.com The molar ratio of cholesteryl chloroformate to N,N-dimethylethylenediamine is another critical factor; ratios between 1:1 and 1:5 are often employed to maximize yield while minimizing the formation of impurities that can result from a large excess of the diamine. google.com

Temperature control during the reaction is also essential. google.com A common procedure involves cooling the reaction mixture, for instance to 0°C, during the addition of reactants, followed by a period of stirring as the mixture warms. google.com After the reaction is complete, purification is typically achieved through aqueous washing steps, drying, and subsequent recrystallization from solvent systems like ethanol (B145695)/acetonitrile or cyclohexane (B81311) to enhance purity. google.comacs.org For laboratory-scale purification, column chromatography is also a viable method. acs.org

Table 1: Parameters for Optimizing DC-Cholesterol Synthesis

| Parameter | Modification/Condition | Rationale/Outcome | Source(s) |

|---|---|---|---|

| Solvent | Dichloromethane (Methylene Chloride) | Preferred over chloroform for higher yields (e.g., 73.2% vs. 21.8%). | google.com |

| Reactant Ratio | Cholesteryl Chloroformate : N,N-Dimethylethylenediamine ~1:1 to 1:5 | Optimizes yield and minimizes impurities from excess diamine. | google.com |

| Temperature | Cool during addition (e.g., 0°C), then warm | Controls reaction rate and minimizes side product formation. | google.com |

| Purification | Recrystallization (e.g., from Ethanol/Acetonitrile) | Increases final product purity. | google.com |

| Alternative Reagents | 1,1'-Carbonyldiimidazole | Phosgene-free activation of cholesterol to avoid toxic reagents. | google.com |

Structural Modifications and Design of Analogs for Research Performance Evaluation

The structure of DC-Cholesterol, comprising a hydrophobic anchor, a linker, and a cationic headgroup, serves as a versatile template for designing analogs to evaluate structure-activity relationships in gene delivery.

Exploration of Alterations to the Cationic Head Group

The cationic headgroup is essential for electrostatic interaction with negatively charged nucleic acids. Modifications to this group are a primary strategy for optimizing transfection efficiency.

Varying Amine Methylation: The degree of methylation on the terminal amine can be altered by using different diamines in the synthesis. For instance, reacting cholesteryl chloroformate with N-methylethylenediamine or ethylenediamine (B42938) results in analogs with secondary or primary amines, respectively. acs.orgnih.gov Further modification, such as quaternization with methyl iodide, converts the tertiary amine of DC-Cholesterol into a permanently charged quaternary ammonium (B1175870) salt. acs.org

Alternative Cationic Moieties: Researchers have incorporated a variety of other charged groups to modulate binding affinity and biocompatibility. These include:

Amino Acids: Natural amino acids like L-lysine and L-ornithine have been used to create headgroups with enhanced biocompatibility. mdpi.comnih.gov Tri-peptide headgroups, such as tri-lysine or tri-ornithine, have also been designed to introduce multiple charges. nih.gov

Guanidinium (B1211019) Groups: The guanidinium moiety, found in arginine, is particularly effective as it remains protonated over a broad pH range and can participate in multiple hydrogen bonds, leading to high transfection activity in some derivatives. nih.govacs.org

Heterocyclic Amines: Protonable heterocyclic groups like imidazole (B134444) and pyridine (B92270) have been successfully integrated into the polar headgroup of cholesterol-based lipids. nih.govrsc.org

Investigation of Linker Chemistry Variations

The linker region that connects the cholesterol anchor to the polar headgroup influences the flexibility, stability, and release characteristics of the lipid.

Linker Composition and Length: The length of the spacer can be adjusted to alter the distance of the cationic head from the lipid backbone. acs.org For example, cadaverine (B124047) has been employed as a linker in the synthesis of a novel cationic lipid derived from cholesteryl chloroformate. mdpi.com

Linker Bond Chemistry: The carbamate bond in DC-Cholesterol is known for its relative stability. However, other linker chemistries are explored for specific functionalities. Amide bonds are also frequently used. mdpi.com A key area of investigation involves environmentally sensitive linkers, such as reducible disulfide bridges. ucl.ac.uk These linkers are stable in the oxidizing extracellular environment but are cleaved by reducing agents like glutathione (B108866) within the cell, potentially triggering the release of the nucleic acid cargo. ucl.ac.uk

Derivatization of the Cholesterol Backbone for Functional Enhancement

While the cholesterol backbone itself is less frequently modified than the headgroup or linker, it can serve as a foundation for more complex molecular architectures.

Dendritic Architectures: The cholesterol unit can act as a hydrophobic core for the synthesis of dendritic lipids. researchgate.net In one approach, cholesteryl chloroformate is reacted with ethylenediamine, which then serves as an initiation point for the stepwise addition of methyl acrylate (B77674) and more ethylenediamine to build successive generations of a poly(amidoamine) (PAMAM) dendrimer. researchgate.net This creates a series of lipids with an increasing number of cationic surface groups. researchgate.net

Table 2: Research-Driven Structural Modifications of DC-Cholesterol Analogs

| Structural Component | Modification Strategy | Example | Desired Research Outcome | Source(s) |

|---|---|---|---|---|

| Cationic Head Group | Use of Amino Acids | L-Lysine or L-Ornithine headgroups | Improved biocompatibility and DNA binding. | mdpi.comnih.govnih.gov |

| Cationic Head Group | Introduction of Guanidinium | Guanidinium-functionalized cholesterol | Enhanced binding affinity, stable positive charge. | nih.govacs.org |

| Linker | Environmentally Sensitive Bonds | Reducible disulfide bridge | Intracellular cleavage and cargo release. | ucl.ac.uk |

| Backbone | Dendritic Growth | PAMAM dendrimer built on a cholesterol core | Multi-valent presentation of cationic charges. | researchgate.net |

Formulation Strategies of Dc Cholesterol.hcl Based Liposomes and Lipid Nanoparticles

Cationic Liposome (B1194612) Formulation Principles

Cationic liposomes are vesicles composed of positively charged lipids, which can electrostatically interact with negatively charged nucleic acids to form complexes known as lipoplexes. encapsula.com DC-Cholesterol.HCl is frequently used as the primary cationic lipid in these formulations due to its biocompatibility and efficiency in gene transfection. avantiresearch.comnih.gov

The ratio of the cationic lipid to the co-lipid, often a neutral 'helper' lipid, is a critical parameter that dictates the transfection efficiency of the resulting liposomes. mdpi.com The combination of this compound with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a widely studied and effective system for creating nanocarriers for nucleic acids. avantiresearch.comnih.govmedkoo.com

Optimizing the molar ratio of this compound to DOPE is crucial, as the ideal ratio can differ depending on the type of nucleic acid being delivered. Research has shown that the most efficient formulations for plasmid DNA (pDNA) delivery were achieved with a this compound/DOPE molar ratio of 1:2. researchgate.net Conversely, for the delivery of small interfering RNA (siRNA), a 1:1 molar ratio was found to be optimal. researchgate.netnih.gov Using a higher-than-optimal molar ratio of DOPE can lead to a decrease in transfection efficiency, possibly due to the excessive covering of the cationic charge, which reduces charge repulsion between liposomes and can lead to particle aggregation. researchgate.net Studies with other novel cationic lipids formulated with DOPE also demonstrate that transfection efficiency is highly dependent on the specific lipid/DOPE ratio, with optimal ratios varying between different cationic lipids. mdpi.comjst.go.jp

| Nucleic Acid Target | Optimal Molar Ratio (DC-Chol:DOPE) | Reference |

|---|---|---|

| siRNA Delivery | 1:1 | researchgate.netnih.gov |

| pDNA Delivery | 1:2 | researchgate.net |

Helper lipids are essential components in cationic liposome formulations, playing a significant role in the formation of stable lipoplexes and facilitating the intracellular release of the nucleic acid payload. liposomes.cagoogle.com Lipids like DOPE and cholesterol are frequently incorporated into this compound-based formulations to enhance their performance. liposomes.ca

DOPE is known for its ability to promote the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase. liposomes.ca This property is believed to be crucial for disrupting the endosomal membrane after the lipoplex is internalized by a cell, allowing the encapsulated genetic material to escape into the cytoplasm. liposomes.canih.gov DOPE is considered a pH-sensitive lipid; in the acidic environment of the endosome, it undergoes a conformational change that destabilizes the lipoplex and facilitates the release of its contents. mdpi.com

Cholesterol, another common helper lipid, contributes to the structural integrity of the liposome. nih.gov It modulates the fluidity of the lipid bilayer and can enhance the stability of the nanoparticles in biological fluids. researchgate.nettocris.com The inclusion of cholesterol and its derivatives in formulations has been shown to improve the stability of lipid nanoparticles and promote fusion with cellular membranes. liposomes.caresearchgate.net

The characteristics of this compound-based formulations are significantly influenced by the presence and proportion of neutral lipids and other components. Neutral lipids like DOPE and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are necessary for destabilizing lipoplexes within the endosomes. nih.govmdpi.com

Formulations combining this compound with other cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have also been explored. In one study, three formulations were compared: DOPE/DC-Chol, DOPE/DOTAP/DC-Chol, and DOPE/DOTAP/Chol. The average size of the DOPE/DC-Chol and DOPE/DOTAP/DC-Chol nanoparticles was around 129 nm, while the DOPE/DOTAP/Chol formulation resulted in much larger particles (over 500 nm). biorxiv.orgbiorxiv.org The DOPE/DOTAP/DC-Chol nanoparticles were more cationic (average zeta potential of 26 mV) than the DOPE/DC-Chol particles (21 mV). biorxiv.org These findings illustrate that the specific combination of cationic and neutral lipids directly impacts the physicochemical properties of the nanoparticles, such as size and surface charge, which in turn affect their efficiency. biorxiv.orgbiorxiv.org

Lipid Nanoparticle (LNP) Formulation Methodologies

Lipid nanoparticles (LNPs) are advanced delivery systems, typically composed of a dense core containing the nucleic acid payload surrounded by a lipid monolayer. bio-techne.com Standard LNP formulations consist of four key components: an ionizable cationic lipid (like this compound), a phospholipid (like DSPC), cholesterol, and a PEGylated lipid. nih.govmdpi.comacs.org

The compositional design of LNPs is tailored to the specific type of nucleic acid being delivered, such as mRNA or siRNA. encapsula.combiorxiv.org this compound has been effectively incorporated into LNP formulations for the delivery of both. caymanchem.comresearchgate.netnih.gov

For mRNA delivery, cationic lipid nanoparticles composed of DOPE and this compound have emerged as common vectors. researchgate.net In these systems, this compound, an ionizable cholesterol derivative, provides a positive charge at low pH for complexing with the negatively charged mRNA and helps to increase LNP stability. biorxiv.orgnih.gov One study optimized DOPE/DC-Chol nanoparticles for mRNA delivery to ovarian cancer cells, highlighting the potential of this simple, two-component system. researchgate.net

For siRNA delivery, this compound is also a frequently studied cationic cholesterol derivative. nih.gov Formulations are often developed by combining this compound with a helper lipid like DOPE. nih.govmdpi.com Studies have shown that liposomes composed of DC-Chol/DOPE at a 1/1 molar ratio are effective for siRNA delivery. researchgate.netnih.gov The composition aims to protect the siRNA from degradation and facilitate its release into the cytoplasm where it can perform its gene-silencing function. nih.gov

| Primary Cationic Lipid | Helper/Neutral Lipids | Nucleic Acid | Key Finding | Reference |

|---|---|---|---|---|

| This compound | DOPE | mRNA | Optimized DOPE/DC-Chol LNPs showed stable physical characteristics and high biocompatibility for mRNA delivery. | researchgate.net |

| This compound | DOPE, DOTAP | mRNA | DOPE/DOTAP/DC-Chol LNPs were more cationic than DOPE/DC-Chol LNPs. | biorxiv.org |

| This compound | DOPE | siRNA | A 1/1 molar ratio of DC-Chol/DOPE was optimal for siRNA delivery. | researchgate.netnih.gov |

| DC-Cholesterol | DOPE, Cholesterol | siRNA | Compared different cationic lipids (DOTAP vs. DC-Chol) and co-lipid ratios to dissect impacts on siRNA efficacy. | mdpi.com |

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, is a common strategy to improve their stability and performance in research settings. biochempeg.com The inclusion of a PEGylated lipid in the LNP formulation can prevent particle aggregation and reduce clearance by the immune system, thereby increasing circulation time. nih.govresearchgate.net

However, PEGylation can also present a challenge known as the "PEG dilemma". biochempeg.com While the PEG layer provides stealth properties, it can also hinder the interaction of the LNP with target cells and inhibit the subsequent endosomal escape of the payload, potentially reducing transfection efficiency. researchgate.netbiochempeg.com Research has shown that PEGylation can decrease the size of DC-Chol/DOPE lipoplexes. researchgate.net Furthermore, the presence of PEG can neutralize or lessen the net positive charge of cationic liposomes, which may affect their interaction with cell membranes. thno.org The length of the PEG chain and its anchor lipid can also significantly influence the final diameter of the LNP, which in turn affects its biological performance. nih.gov

Controlled Assembly Techniques (e.g., Microfluidic Devices) for LNP Preparation

Microfluidic technology offers a paradigm shift in the production of this compound-based LNPs, enabling highly controlled, reproducible, and scalable manufacturing. tandfonline.com This technique relies on the rapid and precise mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase within micro-scale channels. nih.govmdpi.com The controlled mixing at the micro-scale dictates the self-assembly process of lipids, leading to the formation of LNPs with uniform size and low polydispersity. tandfonline.compnas.org

The key parameters influencing LNP characteristics in a microfluidic setup are the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. mdpi.comnih.gov By precisely manipulating these parameters, researchers can fine-tune the resulting LNP size. For instance, in the formation of lipid-polymer hybrid nanoparticles containing DC-Cholesterol, a microfluidic approach was used where lipids were dissolved in a hydro-alcoholic solution and mixed with a polymer-containing organic phase. researchgate.net

Studies have demonstrated the use of microfluidic devices, such as staggered herringbone micromixers (SHM), to produce LNPs with diameters ranging from approximately 35 nm to over 100 nm by varying lipid composition and flow parameters. mdpi.comliposomes.ca For example, LNPs intended for dendritic cell delivery have been produced using a microfluidic device with varying molar ratios of lipids, including a cationic lipid, a phospholipid like DOPE or DSPC, cholesterol, and a PEGylated lipid. mdpi.comnih.gov In one study, LNPs were formulated by mixing lipids in an ethanol (B145695) phase with nucleic acids in a low pH citrate (B86180) buffer within a microfluidic device. nih.govpnas.org This process underscores the capability of microfluidics to generate LNPs with consistent properties, which is crucial for their translation from laboratory to clinical applications. tandfonline.com

Interactive Table: Parameters for Microfluidic Preparation of this compound-based LNPs

| Lipid Composition (molar ratio) | Device Type | Total Flow Rate (TFR) | Flow Rate Ratio (FRR) (Aqueous:Organic) | Resulting Particle Size (nm) | Reference |

| Cationic Lipid/Chol/DMG-mPEG 2000 (50/50/1) | SHM Microfluidic Device | 1.5 mL/min | 3 | >50 | mdpi.com |

| Cationic Lipid/Chol/DMG-mPEG 2000 (50/50/3) | SHM Microfluidic Device | 1.5 mL/min | 3 | ~35 | mdpi.com |

| CL4H6/DOPE/Chol/DMG-mPEG 2000 | iLiNP Device | 0.1 - 0.5 mL/min | 3 - 9 | >100 (ideal for DC delivery) | mdpi.com |

| PLGA and DC-Cholesterol | NxGen Cartridge Chip | 6 mL/min | 3 | Smaller particles, lower PDI | nih.gov |

| DC-Cholesterol and DOTAP | Darwin Microfluidic Chip | Not Specified | Not Specified | <200 | pnas.org |

Preparation Methods for this compound Containing Formulations (e.g., Sonication, Microfluidization, Thin Film Hydration)

Beyond microfluidics, several conventional methods are widely employed for the preparation of this compound-containing liposomes and LNPs. These techniques, while sometimes offering less control than microfluidics, are foundational in lipid nanoparticle research.

Thin-Film Hydration: This is a classical and widely used method for liposome preparation. ijpsr.comresearchgate.net The process involves dissolving this compound and other lipid components, such as the helper lipid dioleoylphosphatidylethanolamine (DOPE), in an organic solvent like chloroform (B151607). researchgate.net The solvent is then evaporated under reduced pressure using a rotary evaporator, which deposits a thin lipid film on the wall of a round-bottom flask. biorxiv.orgmdpi.com Subsequently, the lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). ijpsr.combiorxiv.org The composition of the hydration buffer and the temperature, which is typically kept above the lipid's gel-liquid crystalline transition temperature, are critical parameters. ijpsr.com For instance, DC-Chol/DOPE liposomes have been prepared by hydrating a lipid film with a 20 mM HEPES solution. researchgate.net However, achieving complete and efficient hydration of DC-Cholesterol-containing films can be challenging, sometimes requiring prolonged hydration times. researchgate.net The resulting MLVs are often heterogeneous in size and require further processing to produce smaller, unilamellar vesicles (SUVs). ijpsr.com

Sonication: Sonication is a high-energy method used to reduce the size of liposomes and transform MLVs into SUVs. ijpsr.comacs.org This technique utilizes ultrasonic energy to induce cavitation in the liposome suspension. nih.gov There are two main types: bath sonication and probe sonication. ijpsr.comnih.gov Probe sonication delivers high energy directly to the sample but can lead to overheating and potential lipid degradation. ijpsr.com this compound can be combined with a helper lipid like DOPE and then processed by sonication to form unilamellar liposomes. tocris.comrndsystems.com In some protocols, DNA/RNA is encapsulated within DC-Cholesterol liposomes through a combination of electroshock and sonication. Researchers have reported using sonication at 300W for 5-10 minutes to process DC-Chol/DOPE suspensions, although challenges with persistent aggregates can occur. researchgate.net

Microfluidization: This is a high-pressure homogenization technique used for producing unilamellar liposomes with a more uniform size distribution. mdpi.com It involves forcing a coarse lipid dispersion through a microfluidizer, which contains microchannels where the fluid collides with itself at high velocity. mdpi.com This high-energy process effectively reduces particle size. DC-Cholesterol hydrochloride can be formulated with helper lipids and then processed via microfluidization to create unilamellar liposomes suitable for transfection. tocris.comrndsystems.com

A comparative study of the dry-film (thin-film hydration), reverse-phase evaporation, and ethanol injection methods for preparing cationic liposomes composed of DC-Chol and DOPE found that the thin-film method produced liposomes of the best quality and stability. nih.gov

Interactive Table: Research Findings on this compound Formulation Methods

| Preparation Method | Lipid Composition (Molar Ratio) | Key Process Details | Resulting Characteristics | Reference |

| Thin-Film Hydration | DC-Chol:DOPE (3:2) | Dissolved in chloroform, vacuum evaporated, hydrated with 20 mM HEPES. | Cloudy suspension with small 'lipid cakes', difficult to pass through 440 nm membrane. | researchgate.net |

| Thin-Film Hydration | DC-Chol:DPPC (1:1) | Hydration of lipid film with aqueous phase containing antigen. | Particle size, zeta potential, and loading efficiency were similar for adsorbed vs. encapsulated antigen. | mdpi.com |

| Thin-Film Hydration followed by Sonication/Extrusion | DOPE/DC-Chol | Hydration of lipid film followed by extrusion. | Average size around 129 nm, good homogeneity, and mRNA encapsulation efficiency of 31.2%. | biorxiv.org |

| Sonication | This compound with DOPE | Sonication of the lipid mixture. | Forms unilamellar liposomes for transfection. | tocris.comrndsystems.com |

| Microfluidization | This compound with DOPE | Processing of lipid mixture through a microfluidizer. | Forms unilamellar liposomes for transfection. | tocris.comrndsystems.com |

Physicochemical Characterization of Dc Cholesterol.hcl Nucleic Acid Complexes Lipoplexes/lnps

Electrostatic Interactions and Nucleic Acid Complexation Efficiency

The primary driving force for the association of cationic DC-Cholesterol.HCl-containing liposomes with anionic nucleic acids is electrostatic attraction. This interaction leads to the condensation of the nucleic acid and the formation of compact nanoparticles suitable for cellular uptake.

Optimization and Effects of Nitrogen/Phosphate (B84403) (N/P) Charge Ratio

The nitrogen-to-phosphate (N/P) ratio is a critical parameter in the formulation of this compound-based lipoplexes. This ratio represents the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the nucleic acid. encapsula.com The N/P ratio significantly influences the physicochemical properties and, consequently, the biological activity of the resulting nanoparticles.

Optimizing the N/P ratio is essential for achieving efficient nucleic acid condensation and forming stable lipoplexes. Generally, an excess of positive charge (N/P ratio > 1) is required to ensure that the nucleic acid is fully complexed and to provide the final lipoplex with a net positive surface charge, which facilitates interaction with the negatively charged cell membrane. mdpi.com

The N/P ratio has a direct impact on the size and surface charge of the lipoplexes. As the N/P ratio increases, the nucleic acid becomes more condensed, often leading to a decrease in particle size. researchgate.net Concurrently, the surface charge, or zeta potential, of the lipoplexes becomes more positive with an increasing N/P ratio. dovepress.com However, excessively high N/P ratios can lead to increased cytotoxicity due to the presence of a large amount of free cationic lipids. mdpi.com Therefore, an optimal N/P ratio must be determined to balance high complexation efficiency and minimal toxicity. Studies have shown that the optimal N/P ratio for this compound/DOPE lipoplexes can vary depending on the specific nucleic acid and cell type, but often falls within the range of 2 to 10. nih.govmdpi.com

| N/P Ratio | Effect on Particle Size | Effect on Zeta Potential | General Transfection Efficiency Trend |

|---|---|---|---|

| Low (<1) | Larger, aggregated particles | Negative or near-neutral | Low |

| Optimal (e.g., 2-10) | Smaller, more compact particles | Moderately positive | High |

| High (>10) | May increase due to aggregation | Highly positive | May decrease due to toxicity |

Spectroscopic Probing of Complexation (e.g., Fluorescence Spectroscopy, Ethidium (B1194527) Bromide Displacement, Circular Dichroism)

Several spectroscopic techniques are employed to monitor and quantify the complexation of nucleic acids with this compound-containing liposomes.

Fluorescence Spectroscopy and Ethidium Bromide Displacement: A widely used method to assess DNA condensation is the ethidium bromide (EtBr) displacement assay. nih.govresearchgate.net Ethidium bromide is a fluorescent dye that intercalates between the base pairs of double-stranded DNA, resulting in a significant increase in its fluorescence intensity. When a cationic lipid like this compound binds to and condenses the DNA, the EtBr molecules are displaced from the DNA structure. This displacement leads to a quenching of the EtBr fluorescence. researchgate.net The extent of fluorescence quenching is directly proportional to the amount of DNA that has been complexed by the cationic liposomes. By titrating a solution of DNA and EtBr with increasing concentrations of this compound liposomes, the efficiency of DNA condensation can be quantified.

| This compound Concentration | Fluorescence Intensity of EtBr-DNA | Interpretation |

|---|---|---|

| 0 (Control) | High | EtBr is fully intercalated in DNA. |

| Increasing | Decreasing | This compound is displacing EtBr from DNA. |

| Saturating | Low (plateau) | Maximum DNA condensation has been achieved. |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying changes in the secondary structure of nucleic acids upon complexation with cationic lipids. nih.govnih.gov DNA in its native B-form exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. nih.gov The interaction with this compound and the subsequent condensation can induce conformational changes in the DNA structure, which are reflected as alterations in the CD spectrum. nih.gov These changes may include shifts in the peak positions and changes in the intensity of the CD bands, providing insights into the nature of the DNA packaging within the lipoplex. For instance, a shift towards a C-form DNA spectrum or the appearance of psi-type spectra can indicate a high degree of DNA condensation and aggregation. biorxiv.org

Structural and Morphological Characterization

The size, homogeneity, and surface charge of this compound-nucleic acid complexes are critical parameters that influence their stability, biodistribution, and transfection efficiency.

Determination of Lipoplex/LNP Size Distribution and Homogeneity (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is the primary technique used to determine the hydrodynamic diameter (size) and size distribution (homogeneity) of lipoplexes and LNPs in solution. utl.pt DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. utl.pt Smaller particles move more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the particle size distribution can be calculated.

The homogeneity of the particle population is typically expressed as the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for gene delivery applications, indicating a relatively monodisperse and stable formulation. nih.gov The size of this compound/DOPE lipoplexes is influenced by factors such as the N/P ratio and the specific formulation process. Typically, these lipoplexes have a mean diameter in the range of 100 to 300 nm. nih.govnih.gov

| Formulation | N/P Ratio | Average Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| DC-Chol/DOPE | 2:1 | 250 ± 25 | 0.28 |

| DC-Chol/DOPE | 5:1 | 180 ± 20 | 0.22 |

| DC-Chol/DOPE | 10:1 | 150 ± 15 | 0.19 |

Note: The data in this table is illustrative and represents typical trends observed in research.

Analysis of Surface Charge Properties (Zeta Potential Measurements)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. nih.gov For lipoplexes, the zeta potential reflects the net surface charge of the nanoparticles. It is measured by applying an electric field across the sample and determining the velocity of the charged particles.

As this compound is a cationic lipid, the resulting lipoplexes typically have a positive zeta potential, especially at N/P ratios greater than one. A positive surface charge is crucial for the initial interaction of the lipoplex with the negatively charged sialic acid residues on the cell surface, which is a prerequisite for cellular uptake. researchgate.net The magnitude of the positive zeta potential generally increases with an increasing N/P ratio. A zeta potential of at least +20 mV is often considered necessary for good electrostatic interaction with cell membranes and to ensure colloidal stability through electrostatic repulsion between particles, preventing aggregation. biorxiv.orgnih.gov

| Formulation | N/P Ratio | Zeta Potential (mV) |

|---|---|---|

| DC-Chol/DOPE | 1:1 | -5.2 ± 1.5 |

| DC-Chol/DOPE | 2:1 | +21.5 ± 2.1 |

| DC-Chol/DOPE | 5:1 | +35.8 ± 3.4 |

| DC-Chol/DOPE | 10:1 | +48.2 ± 4.0 |

Note: The data in this table is illustrative and represents typical trends observed in research.

Visualization of Complex Morphology (e.g., Cryo-Transmission Electron Microscopy, Atomic Force Microscopy)

The morphology of this compound-based lipoplexes is a key factor influencing their interaction with cells and subsequent transfection efficiency. High-resolution imaging techniques such as Cryo-Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) have been instrumental in elucidating the rich structural diversity of these complexes.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM analysis of lipoplexes formed with this compound, typically in combination with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), reveals a heterogeneous population of structures. When this compound/DOPE liposomes interact with plasmid DNA, they form complexes through a strong, entropically driven electrostatic interaction. This leads to the compaction and condensation of the DNA at the liposome (B1194612) surface. nih.gov

The resulting lipoplexes exhibit a range of morphologies, including:

Unilamellar DNA-coated liposomes: Single-layer vesicles with DNA molecules adsorbed to their outer surface.

Multilamellar structures: Aggregates of liposomes forming layered structures with DNA molecules entrapped between the lipid bilayers. nih.gov

Cluster-like aggregates: Disordered clusters of liposomes and DNA. nih.gov

The specific morphology observed can be influenced by factors such as the lipid-to-DNA charge ratio. At a high excess of lipid charge, DNA is typically found entrapped between the lamellae of multilamellar aggregates. nih.gov Studies have shown that this compound/DOPE liposomes are often spherical and unilamellar, with a mean diameter of approximately 99 ± 10 nm and a bilayer thickness of 4.5 ± 0.5 nm before complexation with DNA. nih.gov The interaction with DNA then induces the formation of the more complex structures described above.

Atomic Force Microscopy (AFM)

AFM is another powerful technique for visualizing the surface topography of lipoplexes with nanoscale resolution. While specific studies focusing exclusively on AFM of this compound lipoplexes are not extensively detailed in the provided search results, the technique has been widely applied to characterize other cholesterol-containing lipid membranes and liposomes. These studies provide a strong basis for its utility in this context. For instance, AFM has been used to directly image the rippled structures of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)–cholesterol membranes. ias.ac.in

AFM can provide information on the size, shape, and surface features of the lipoplexes. It has been used to study the micromechanical properties of cholesterol-modified egg yolk phosphatidylcholine (EggPC) vesicles, revealing that the incorporation of cholesterol enhances the rigidity of the vesicles. nih.gov This suggests that AFM could be employed to investigate how the presence of this compound and the binding of nucleic acids affect the mechanical stability and surface morphology of the resulting lipoplexes.

Table 1: Morphological Characteristics of this compound-Based Lipoplexes Observed by Microscopy Techniques

| Technique | Formulation Component | Observed Morphologies | Key Findings |

| Cryo-TEM | This compound/DOPE | Unilamellar DNA-coated liposomes, multilamellar structures, cluster-like aggregates | Reveals a rich diversity of nanostructures and morphologies upon interaction with DNA. nih.gov |

| Cryo-TEM | Cationic liposomes with DOPE | Entrapment of DNA between lamellae in multilamellar aggregates | Morphology is dependent on the lipid-to-DNA charge ratio. nih.gov |

| AFM | DPPC-Cholesterol membranes | Rippled structures | Demonstrates the capability of AFM to visualize cholesterol-induced membrane structures. ias.ac.in |

| AFM | EggPC/Cholesterol vesicles | Spherical vesicles | Allows for the measurement of micromechanical properties and stability. nih.gov |

Investigation of DNA Conformation within Complexes (e.g., Electron Spin Resonance Spectroscopy)

Understanding the conformational state of DNA within the lipoplex is crucial, as it can impact the stability of the complex and the subsequent release and expression of the genetic material. Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin probes, is a valuable technique for probing the local environment and dynamics of molecules within lipid bilayers.

A study utilizing ESR spectroscopy to characterize liposomes composed of this compound and DOPE, and their complexes with oligonucleotides, provided significant insights into the interaction. nih.gov By using appropriately tailored spin probes, the bilayer properties and any changes occurring upon the incorporation of DNA fragments were monitored. The ESR spectra indicated that for all the systems investigated, no major alterations in the molecular packing of the lipid bilayer took place after the formation of the lipoplex. nih.gov

This finding, supported by zeta potential measurements, suggests an external mode of packing for the lipoplexes, where the DNA is associated with the exterior of the liposomes rather than being deeply embedded within or significantly disrupting the lipid bilayer. nih.gov The molecular packing within the liposome membrane remained substantially unchanged upon complexation with the oligonucleotides. nih.gov

While these ESR studies provide valuable information about the lipid bilayer's response to DNA binding, other spectroscopic techniques have been used to more directly probe the conformation of the DNA itself within cationic lipid complexes. Studies on other cationic lipid/DNA complexes using techniques like circular dichroism (CD), Fourier-transform infrared (FTIR), and Raman spectroscopy have suggested that the DNA generally remains in a variant of the B-form, although with some perturbations to base-base interactions and hydrogen bonding upon complexation.

Table 2: Summary of Findings from Spectroscopic Analysis of this compound Lipoplexes

| Technique | Formulation Component | Analyte | Key Findings |

| ESR Spectroscopy | This compound/DOPE | Lipid Bilayer | No major alteration in molecular packing of the lipid bilayer upon oligonucleotide complexation. nih.gov |

| ESR Spectroscopy | This compound/DOPE | Lipoplex Structure | Supports an external mode of packing for the lipoplexes. nih.gov |

Colloidal Stability of Formulations in Relevant Research Media

The colloidal stability of lipoplex formulations in physiological and research media is a critical parameter that influences their utility. Aggregation of lipoplexes can affect their size distribution, surface charge, and ultimately their biological activity.

Formulations containing this compound have demonstrated notable stability, particularly in the presence of serum, which is a common component of cell culture media. A comprehensive study on cationic liposomes composed of this compound and cholesterol showed that these carriers exhibited more stable particle size and lower turbidity in the presence of a high concentration of fetal bovine serum (50% FBS) when compared to liposomes containing DOPE. nih.gov This enhanced stability is attributed to the formation of neutral domains by increasing the mole ratios of cholesterol in the formulation. nih.gov

The inclusion of cholesterol in liposomal formulations is a well-established strategy to enhance their stability. Cholesterol modulates the fluidity and permeability of the lipid bilayer, which can improve the stability of liposomes in various physiological conditions, including different pH environments. researchgate.netnih.gov For instance, liposomes containing cholesterol have been shown to have higher stability in acidic media. nih.gov

The stability of lipoplexes is also influenced by the charge ratio of the cationic lipid to the nucleic acid. The formation of stable, non-aggregating complexes is often achieved at specific charge ratios that lead to charge neutralization or a slight net positive charge.

Table 3: Colloidal Stability of this compound-Based Formulations

| Formulation Component | Medium | Stability Observation | Reference |

| This compound/Cholesterol | 50% Fetal Bovine Serum | More stable particle size and lower turbidity compared to DOPE-containing liposomes. nih.gov | nih.gov |

| Egg Phosphatidylcholine/Cholesterol | Acidic Media (pH 2) | Highest stability among tested formulations. nih.gov | nih.gov |

| General Cholesterol-containing Liposomes | Physiological Buffers | Cholesterol generally enhances liposome stability by modulating membrane fluidity and permeability. nih.gov | nih.gov |

Cellular and Intracellular Interaction Mechanisms in Gene/drug Delivery Research

Cellular Uptake Pathways of DC-Cholesterol.HCl-Based Formulations

The initial and critical step in the delivery process is the internalization of the this compound formulation by the target cell. This is predominantly achieved through endocytosis, a process by which cells engulf materials from their external environment. The specific endocytic pathways involved can significantly influence the subsequent intracellular fate of the delivered cargo.

Elucidation of Endocytosis Mechanisms (e.g., Macropinocytosis, Clathrin-Mediated Endocytosis)

Research indicates that liposomes formulated with this compound are internalized through multiple endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis. avantiresearch.comnih.gov Macropinocytosis is a fluid-phase uptake mechanism characterized by the formation of large, irregular vesicles called macropinosomes. nih.govrsc.org This pathway is considered a major route for the internalization of this compound-based lipoplexes. nih.govnih.gov Studies have shown that cholesterol-sensitive macropinocytosis, driven by actin-powered invaginations of the plasma membrane, is a key mechanism for the uptake of these formulations. nih.gov

| Endocytic Pathway | Description | Relevance to this compound Formulations |

|---|---|---|

| Macropinocytosis | Actin-dependent process involving the engulfment of extracellular fluid into large vesicles (macropinosomes). rsc.org | A primary internalization route for this compound lipoplexes, often sensitive to cholesterol levels in the cell membrane. nih.govnih.gov |

| Clathrin-Mediated Endocytosis | Receptor-mediated process involving the formation of clathrin-coated vesicles. nih.gov | A documented pathway for the cellular entry of this compound-based nanoparticles. nih.gov |

Role of Cell Surface Interactions (e.g., with Proteoglycans) in Internalization

The initial contact between the this compound formulation and the cell surface is a critical determinant of uptake efficiency. The cationic nature of this compound facilitates electrostatic interactions with negatively charged components on the cell surface. encapsula.com A key player in this interaction is the class of molecules known as proteoglycans, which are major components of the extracellular matrix and are present on the surface of most cells. ahajournals.org

These proteoglycans, with their negatively charged glycosaminoglycan chains, are thought to be essential for the binding of positively charged lipoplexes to the cell surface. encapsula.com This electrostatic attraction is a crucial first step that triggers the subsequent endocytosis of the lipid-DNA complex into the cell. encapsula.com The interaction with cell surface proteoglycans effectively concentrates the formulation at the cell membrane, thereby enhancing the probability of its internalization.

Endosomal Escape Strategies and Mechanisms

Following internalization via endocytosis, the this compound formulation is encapsulated within endosomes. A major hurdle for successful gene or drug delivery is the degradation of the payload within the harsh environment of the endo-lysosomal pathway. researchgate.netnih.gov Therefore, the ability of the formulation to escape the endosome and release its cargo into the cytoplasm is paramount.

pH-Responsive Behavior of this compound Formulations

This compound is characterized as a pH-responsive lipid. researchgate.netmdpi.com This property is attributed to the tertiary amine group in its structure, which has a pKa of around 7.8. biorxiv.org At physiological pH, this amine group is protonated, conferring a positive charge to the molecule. biorxiv.org As the endosome matures, its internal pH becomes progressively more acidic, dropping from about 6.5 in early endosomes to 5.0 or lower in late endosomes and lysosomes. encapsula.com

This decrease in pH leads to increased protonation of the this compound molecules within the liposome (B1194612). researchgate.netmdpi.com The resulting increase in positive charge is believed to enhance the electrostatic interaction with the negatively charged lipids of the endosomal membrane, facilitating membrane fusion and destabilization. researchgate.net This pH-dependent fusogenic property is a key mechanism for endosomal escape, allowing the liposome to break out of the endosome before its contents are degraded. researchgate.netnih.gov

| Cellular Compartment | Typical pH | Effect on this compound |

|---|---|---|

| Extracellular Space | ~7.4 | Protonated, positively charged. biorxiv.org |

| Early Endosome | ~6.5 | Increased protonation and positive charge. encapsula.com |

| Late Endosome/Lysosome | ~5.0-6.0 | Further protonation enhances fusogenic properties. encapsula.comresearchgate.net |

Contribution of Helper Lipids (e.g., DOPE) to Endosomal Destabilization

To enhance the efficiency of endosomal escape, this compound is often formulated with a "helper lipid," most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). avantiresearch.commdpi.comtocris.com DOPE is a neutral lipid that, on its own, tends to form a non-bilayer, inverted hexagonal (HII) phase structure, particularly under acidic conditions. nih.govresearchgate.net

When incorporated into a liposome with this compound, DOPE's propensity to adopt this non-bilayer structure is crucial for destabilizing the endosomal membrane. nih.govescholarship.org The acidic environment of the endosome is thought to trigger a conformational change in DOPE, promoting the transition from a lamellar to the hexagonal phase. nih.govnih.gov This structural transition disrupts the integrity of the endosomal membrane, leading to the release of the liposome's contents into the cytoplasm. nih.govescholarship.org The combination of this compound and DOPE creates a highly effective system for endosomal rupture and subsequent delivery of the therapeutic payload. nih.gov

Intracellular Trafficking and Release Dynamics of Genetic Material

Once the genetic material, such as plasmid DNA (pDNA) or siRNA, is released from the endosome into the cytoplasm, it must navigate the crowded intracellular environment to reach its site of action. For gene delivery, this typically means the nucleus. The process of intracellular trafficking is an active one, often involving the cell's own transport machinery.

Studies have shown that after endosomal escape, lipoplexes containing this compound are actively transported towards the cell nucleus. nih.gov This transport is thought to be mediated by the cytoskeleton, with the microtubule network playing a predominant role in moving the complexes from endosomes towards the perinuclear region. nih.govconicet.gov.ar Following this transport, the genetic material must dissociate from the cationic lipid carrier to become active. mdpi.com The release of pDNA from the lipoplex within the cytoplasm has been observed, indicating that decomplexation occurs after endosomal escape, a necessary step for nuclear entry and subsequent gene expression. mdpi.com The efficient navigation of these intracellular pathways is the final and essential step in the successful delivery of genetic material using this compound-based formulations.

Pathways for Cytosolic Delivery of Nucleic Acids

The cellular uptake of this compound-containing liposomes is a critical step for the delivery of their cargo. Research has shown that these liposomes are internalized through multiple endocytic pathways.

Endocytosis: Studies have demonstrated that liposomes formulated with DC-Cholesterol are internalized primarily through macropinocytosis and clathrin-mediated endocytosis. avantiresearch.comnih.gov The specific pathway can be influenced by the cell type and the exact formulation of the liposome. nih.gov For instance, in Chinese hamster ovary (CHO) cells, both efficient DC-Chol-DOPE/DNA and less efficient DOTAP-DOPC/DNA lipoplexes are taken up mainly via fluid-phase macropinocytosis. acs.org

Endosomal Escape: A significant hurdle in gene delivery is the escape of the nucleic acid cargo from the endosome into the cytoplasm, a process that is often inefficient. nih.govupenn.edu It is estimated that less than 5% of nucleic acids within the endo-lysosomal pathway successfully reach the cytosol. nih.govupenn.edu Liposomes containing DC-Cholesterol have been shown to preferentially localize in early endosomes. nih.govupenn.edu This suggests that DC-Cholesterol-containing liposomes have an increased fusogenic nature at this stage, which facilitates the release of their contents before degradation in the more acidic environment of late endosomes and lysosomes. acs.orgnih.govupenn.edu The helper lipid DOPE, often used in conjunction with DC-Cholesterol, is known to facilitate this endosomal escape. researchgate.net The protonation of ionizable lipids like DC-Cholesterol within the acidic endosome can lead to a destabilization of the endosomal membrane, promoting the release of the nucleic acid into the cytoplasm. nih.govupenn.edu

Table 2: Cellular Uptake Mechanisms of this compound Liposomes

| Uptake Pathway | Description | Key Findings | Source |

| Macropinocytosis | A form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes. | A primary pathway for the internalization of DC-Cholesterol liposomes. avantiresearch.comacs.org | avantiresearch.comacs.org |

| Clathrin-Mediated Endocytosis | A receptor-mediated endocytosis process that involves the formation of clathrin-coated pits. | Another significant pathway for the uptake of DC-Cholesterol liposomes. avantiresearch.comnih.gov | avantiresearch.comnih.gov |

| Endosomal Escape | The process by which the delivered nucleic acid is released from the endosome into the cytoplasm. | DC-Cholesterol liposomes show a preference for early endosomes, suggesting a mechanism for early escape before lysosomal degradation. acs.orgnih.govupenn.edu | acs.orgnih.govupenn.edu |

Nuclear Translocation Considerations for Plasmid DNA

For gene therapy applications involving plasmid DNA, the genetic material must not only reach the cytoplasm but also enter the nucleus to be transcribed. This nuclear translocation is another significant barrier to efficient gene delivery. nih.gov

Furthermore, research has explored the incorporation of nuclear localization signals (NLS) into the lipoplex formulation. For instance, the use of protamine, which contains an NLS, in conjunction with cationic liposomes has been shown to enhance the nuclear translocation of plasmid DNA. nih.gov Studies have demonstrated that a DNA-protamine-liposome complex can significantly promote gene transfection into the nucleus of target cells. nih.gov This suggests that while this compound itself does not possess a direct nuclear targeting mechanism, its properties can be leveraged within more complex delivery systems to improve the final step of nuclear delivery.

Compound Names Mentioned

Plasmid DNA (pDNA) Transfection Studies

Cationic liposomes containing DC-Cholesterol.HCl are effective carriers for delivering plasmid DNA into various cell lines for research purposes, enabling studies on gene expression and function.

Optimization of Transfection Efficiency in Various Cell Lines for Research Purposes

The efficiency of pDNA transfection using this compound-based liposomes is highly dependent on the cell line and formulation parameters. Research has demonstrated that these liposomes can successfully transfect a range of cells, including Human Embryonic Kidney (HEK) 293 and Chinese Hamster Ovary (CHO) cells. mdpi.commdpi.comajol.info

In studies involving HEK 293T cells, liposomes formulated with DC-Cholesterol and DOPE have been used as a benchmark to evaluate the efficacy of newly synthesized cationic lipids. mdpi.com For instance, the transfection activity of novel lipids derived from cholesterol and amino acids was directly compared to that of DC-Cholesterol-based liposomes. mdpi.com Furthermore, research on pegylated liposomes, which incorporate a polyethylene (B3416737) glycol (PEG) layer to enhance stability, has been conducted in HEK 293 cells to assess gene transfer activity. ajol.info These studies confirmed that lipoplexes containing DC-Cholesterol could achieve gene expression, although the efficiency can be influenced by modifications like pegylation. ajol.info In CHO suspension cells, a system relevant for large-scale protein production, DC-Cholesterol/DOPE liposomes have been established as an effective combination for transient gene expression. mdpi.com

Influence of Formulation Molar Ratios and Complexation Conditions on pDNA Delivery

The precise composition of this compound-based liposomes and the conditions under which they are complexed with pDNA are critical determinants of transfection success. Key factors include the molar ratio of the cationic lipid to the helper lipid (e.g., DC-Chol/DOPE) and the charge ratio of the cationic lipid to the anionic pDNA (N/P ratio).

One comparative study found that for pDNA delivery, the most efficient DC-Chol/DOPE liposomes were formulated at a 1:2 molar ratio. researchgate.netnih.gov However, another study optimizing for transient gene expression in CHO-S cells identified a DC-Chol to DOPE molar ratio of 1:3 as optimal, achieving a maximum transfection efficiency of 46.9%. mdpi.com

The N/P ratio is equally crucial. An excess positive charge is generally required to condense the pDNA and facilitate binding to the negatively charged cell surface. mdpi.com In CHO-S cells, the highest transfection efficiency was observed at a pDNA-to-DC-Chol charge ratio of 1:3. mdpi.com Interestingly, for pDNA, transfection efficiency was found to decrease when the weight ratio of DC-Chol to pDNA was increased beyond 3:1. researchgate.netnih.gov

The complexation solution itself also plays a significant role. DC-Cholesterol is a pH-responsive lipid; its net positive charge increases in acidic conditions through protonation. mdpi.com Research has shown that using a weakly acidic liposome (B1194612) formation solution (pH 5.5) resulted in a 25% higher transfection efficiency compared to using distilled water. mdpi.com

Table 1: Optimization of pDNA Transfection with this compound Formulations

| Cell Line | Optimal DC-Chol:DOPE Molar Ratio | Optimal Charge Ratio (pDNA:DC-Chol) | Key Finding | Reference |

|---|---|---|---|---|

| General (pDNA) | 1:2 | Not Specified | This molar ratio was most efficient for pDNA delivery in a comparative study. | researchgate.netnih.gov |

| CHO-S | 1:3 | 1:3 | Achieved 46.9% GFP-positive cells. | mdpi.com |

| 293T | 1:1.5 (with novel lipid 1a) | 3:1 (N/P) | A novel lipid showed higher MFI than DC-Chol at this ratio. | mdpi.com |

Small Interfering RNA (siRNA) and Messenger RNA (mRNA) Delivery

This compound formulations are also prominent in research involving the delivery of RNA molecules, such as siRNA for gene silencing and mRNA for protein expression.

Evaluation of Gene Silencing Efficiency by siRNA-Lipoplexes in Research Models

Lipoplexes formulated with this compound are used to deliver siRNA to target cells, inducing the RNA interference (RNAi) pathway to silence specific genes. The effectiveness of these lipoplexes is often evaluated by measuring the reduction in target mRNA or protein levels.

A comparative study demonstrated that the optimal molar ratio for siRNA delivery using DC-Chol/DOPE liposomes is 1:1, which differs from the optimal ratio for pDNA. researchgate.netnih.gov In contrast to pDNA, the gene silencing efficiency of siRNA increased as the weight ratio of DC-Chol to siRNA was increased. researchgate.netnih.gov In A549 cells, lipoplexes composed of DC-Chol/DOPE at a 1:1 ratio were used to study the impact of lipid composition on siRNA delivery, showing that while cellular uptake was high, the nature of the cationic lipid influenced the ultimate knockdown efficiency. mdpi.com

However, when compared to other cationic lipids like DOTMA and DOTAP, DC-Cholesterol-based lipoplexes have sometimes shown lower gene silencing efficiency. nih.gov For example, one study reported that DC-Chol-based lipoplexes resulted in a 20% knockdown of the HER2 gene, an efficiency lower than that achieved by DOTMA- or DOTAP-based systems under the tested conditions. nih.gov

Table 2: Gene Silencing Efficiency with this compound-based siRNA Lipoplexes

| Cell Line | Target Gene | DC-Chol:DOPE Molar Ratio | Result | Reference |

|---|---|---|---|---|

| General (siRNA) | Not Specified | 1:1 | Determined as the most efficient molar ratio for siRNA delivery. | researchgate.netnih.gov |

| SKBR-3 | HER2 | Not Specified | Achieved 20% gene knockdown. | nih.gov |

| A549 | Splicing Factor | 1:1 | Achieved approximately 80% mRNA silencing. | mdpi.com |

Assessment of Encapsulation and Transfection Efficacy of mRNA-LNPs in Research Cell Lines

Lipid nanoparticles (LNPs) containing this compound are being developed as vectors to deliver mRNA, a promising therapeutic modality for protein replacement and vaccination. nih.govresearchgate.net Key metrics for evaluating these systems are the efficiency of mRNA encapsulation within the LNP and the subsequent transfection efficiency, measured by the expression of the protein encoded by the mRNA.

In a study aimed at optimizing mRNA delivery to ovarian cancer cells, LNPs composed of DOPE and DC-Cholesterol were investigated. researchgate.netbiorxiv.org This research found that the DOPE/DC-Chol formulation had a superior mRNA encapsulation efficiency of 31.2% compared to formulations that also included DOTAP. researchgate.netbiorxiv.org After further optimization, the encapsulation efficiency was improved to 62%, leading to a significant 9.4-fold increase in protein expression (luminescence signal) compared to the baseline. researchgate.net

Another study using DC-cholesterol/DOPE liposomes to deliver modified mRNA demonstrated high encapsulation efficacy, comparable to commercially available reagents. nih.gov These liposomes led to successful transfection and prolonged protein production in cells without significant negative effects on cell viability. nih.gov The stability of these mRNA-loaded liposomes was also notable, as they could be stored for 80 days without a loss of transfection efficacy. nih.gov

Table 3: Encapsulation and Transfection Efficacy of this compound-based mRNA LNPs

| Cell Line | LNP Formulation | Encapsulation Efficiency | Transfection Outcome | Reference |

|---|---|---|---|---|

| Ovarian Cancer Cells (PEO1) | DOPE/DC-Chol | 31.2% (initial), 62% (optimized) | Optimized formulation led to a 9.4x increase in luminescence signal. | researchgate.netbiorxiv.org |

| A549 | DC-Chol/DOPE | High (comparable to commercial agents) | Prolonged protein production. | nih.gov |

| Ovarian Cancer Cells | DOPE/DOTAP/DC-Chol | 18.6% | Very low transfection efficiency observed. | biorxiv.org |

Comparative Gene Delivery Efficacy and Structure-Activity Relationship Studies

The effectiveness of this compound as a gene delivery agent is often contextualized through comparative studies and an understanding of its structure-activity relationship.

In a study evaluating stabilized plasmid-lipid particles (SPLPs), the transfection potency was highly sensitive to the cationic lipid used. Among the five lipids tested (DODMA-AN, DOTMA, DODAC, DSDAC, and DC-CHOL), SPLPs containing DC-Cholesterol exhibited the lowest transfection levels. liposomes.ca Conversely, another study comparing DC-Chol–DOPE systems with DOTAP–DOPC systems for pDNA delivery in CHO cells found that the DC-Cholesterol-based formulations were about three orders of magnitude more efficient. nih.gov This highlights that the relative efficacy of DC-Cholesterol depends heavily on the specific formulation, the nanoparticle structure (e.g., lipoplex vs. LPD vs. SPLP), and the cellular context. liposomes.canih.gov

The chemical structure of DC-Cholesterol is integral to its function. It consists of three key parts: the cholesterol anchor, a carbamate (B1207046) linker, and a dimethylaminoethane headgroup. mdpi.comnih.gov The cholesterol moiety is a hydrophobic anchor that integrates into the lipid bilayer of the liposome. acs.org The cationic headgroup is responsible for interacting with the negatively charged phosphate (B84403) backbone of nucleic acids, enabling complexation. mdpi.com The helper lipid DOPE is thought to facilitate the endosomal escape of the nucleic acid cargo, a critical step for successful transfection. nih.gov Studies have shown that DC-Cholesterol-containing liposomes are internalized via macropinocytosis and clathrin-mediated endocytosis, and their ability to destabilize the endosomal membrane is crucial for releasing the genetic material into the cytoplasm. avantiresearch.comnih.gov The structure-activity relationship is further clarified when comparing DC-Cholesterol to analogues; for example, modifying the linker or headgroup can significantly alter transfection efficiency and cytotoxicity. nih.gov

Benchmarking Against Other Cationic Lipids (e.g., DOTAP, DDAB, DOTMA) in Research Settings

In the landscape of cationic lipids used for transfection, this compound has been compared to several other widely used compounds, including DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DDAB (dimethyldioctadecylammonium bromide), and DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium). nih.govlcms.cz

Studies have shown that this compound-based liposomes, particularly when formulated with DOPE, exhibit efficient gene transfection with the added benefit of lower cytotoxicity compared to some other cationic lipids. avantiresearch.com For instance, some research indicates that this compound outperforms DOTMA and DOTAP in certain in vitro settings. One study reported that a newly synthesized cationic lipid, when compared to DC-Chol, showed superior transfection efficiency. mdpi.com Conversely, other research has found that while effective in vitro, the in vivo efficiency of this compound-based systems might be limited compared to viral vectors. nih.gov

The choice of cationic lipid can significantly impact the physicochemical properties and biological activity of the resulting lipoplexes. For example, in a study comparing different lipid formulations for mRNA delivery, DOPE/DC-Chol LNPs showed better size homogeneity and higher mRNA encapsulation efficiency compared to DOPE/DOTAP/Chol LNPs. biorxiv.org Specifically, the encapsulation efficiency for DOPE/DC-Chol LNPs was 31.2%, whereas for DOPE/DOTAP/DC-Chol and DOPE/DOTAP/Chol LNPs, it was 18.6% and 3.2%, respectively. biorxiv.org

Table 1: Comparison of Cationic Lipid Formulations for mRNA Delivery

| Formulation | Average Size (nm) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |

|---|---|---|---|

| DOPE/DC-Chol | ~150 | 21 | 31.2 |

| DOPE/DOTAP/DC-Chol | ~150 | 26 | 18.6 |

| DOPE/DOTAP/Chol | ~550 | 0.5 | 3.2 |

Data sourced from a study on the development and optimization of cationic lipid nanoparticles for mRNA delivery. biorxiv.org

Correlation of this compound Structure with Transfection Potency

The molecular structure of this compound is intrinsically linked to its function as a transfection agent. medkoo.com Cationic lipids are generally composed of a positively charged headgroup, a hydrophobic anchor, and a linker connecting the two. mdpi.com In this compound, the hydrophobic anchor is the rigid cholesterol moiety, which is known to be less toxic than the fatty acid chains found in many other cationic lipids. mdpi.com

The key structural features of this compound that influence its transfection potency include:

Cationic Headgroup: The tertiary amine group in the headgroup of this compound is protonated at physiological pH, providing the positive charge necessary for binding to nucleic acids and interacting with the cell membrane. medkoo.combiorxiv.org The pKa of this amine is approximately 7.8. biorxiv.org

Cholesterol Anchor: The cholesterol backbone contributes to the stability of the liposome. biorxiv.org The presence of cholesterol in lipoplexes has been associated with enhanced stability in the presence of serum and improved transfection rates. nih.gov

Carbamate Linker: The linker group connecting the headgroup and the anchor can influence the biodegradability and cytotoxicity of the lipid. The carbamate linker in this compound is considered to offer a balance of stability and eventual degradation, contributing to its favorable profile. nih.govresearchgate.net

Delivery of Other Therapeutic Molecules in Research Contexts

The application of this compound-based liposomes extends beyond nucleic acid delivery, showing potential as a nanocarrier for other types of therapeutic molecules in research settings. medkoo.com

Encapsulation and Delivery of Small Molecule Therapeutics

This compound has been utilized in the formulation of liposomes for the delivery of small molecule drugs, including chemotherapeutic agents. caymanchem.com The encapsulation of these drugs within a liposomal carrier can help to overcome challenges such as low bioavailability. avantiresearch.com By formulating small molecules within these nanocarriers, researchers aim to improve their delivery to target cells and tissues. tocris.com

For example, this compound has been a component in liposomal formulations designed to deliver drugs like epirubicin (B1671505) and paclitaxel (B517696) in preclinical research. caymanchem.com The positive charge of the liposomes can facilitate interaction with and uptake by cancer cells, which often have a more negative surface charge than healthy cells.

Table 2: Examples of Small Molecules Delivered Using this compound-Based Liposomes in Research

| Therapeutic Agent | Application Context | Reference |

|---|---|---|

| Epirubicin | Treatment of resistant leukemia in animal models. | caymanchem.com |

| Paclitaxel | Combined cancer therapy with siRNA. | caymanchem.com |

| G3139 (antisense oligonucleotide) | Targeted delivery to TfR positive cells. | researchgate.net |

This table provides examples from preclinical research and is not indicative of clinical use.

Facilitation of Protein Complex Transfer

In addition to nucleic acids and small molecules, this compound-based liposomes can be used to facilitate the transfer of protein complexes into cells in a research context. tocris.com The mechanism is similar to that of nucleic acid delivery, where the liposome encapsulates the protein complex and aids in its transport across the cell membrane. This application is valuable for studying protein function and for potential therapeutic strategies involving protein replacement. avantiresearch.com Cationic liposomes can also be used to enhance the body's immune response to antigens, making them relevant in vaccine research. medchemexpress.com

Advanced Research Directions and Emerging Applications

DC-Cholesterol.HCl in Vaccine Adjuvant Research

This compound is a key component in the formulation of cationic liposomes investigated for their adjuvant properties in vaccines. These liposomes serve not only as delivery vehicles but also as active modulators of the immune system, enhancing the body's response to vaccine antigens.

Research has demonstrated that cationic liposomes containing DC-Cholesterol can significantly influence the type and strength of the immune response. Studies have shown that DC-Cholesterol-based adjuvants can induce a balanced Th1/Th2 immune response. cd-bioparticles.net This is particularly important for vaccines against pathogens like the hepatitis B virus, where such a balanced response may help overcome non-responsiveness observed with traditional adjuvants like aluminum hydroxide. cd-bioparticles.net

In murine models, intranasal administration of liposomes composed of DC-Cholesterol and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) with an ovalbumin (OVA) antigen stimulated a potent Th2-biased immune response. conicet.gov.arrupress.org This was characterized by the increased production of OVA-specific IgA in nasal tissues, higher serum levels of IgG1, and elevated expression of the cytokine Interleukin-4 (IL-4). conicet.gov.arrupress.orgnih.gov The ability to generate both mucosal and systemic immunity is a significant advantage for vaccines targeting pathogens that enter through mucosal surfaces. conicet.gov.arrupress.orgnih.gov The specific formulation of the cationic liposome (B1194612), including the presence of DC-Cholesterol, is critical to its adjuvant effect, influencing the resulting immune profile. conicet.gov.ar For instance, studies comparing different cationic lipids showed that those based on DC-Cholesterol and dimethyldioctadecylammonium (B77308) (DDA) induced a markedly higher production of IFN-γ upon antigen recall, indicative of a strong Th1 response. researchgate.net

| Research Model | Liposome Composition | Antigen | Key Immune Response Findings | Citations |

| Murine (intranasal) | DOTAP/DC-Cholesterol | Ovalbumin (OVA) | Induced potent antigen-specific mucosal (IgA) and systemic (IgG1) responses; promoted a Th2-biased response with high IL-4 expression. | conicet.gov.arrupress.orgnih.gov |

| Murine | DC-Cholesterol | Hepatitis B surface antigen (HBsAg) | Induced a balanced Th1/Th2 response; overcame genetic non-responsiveness to HBsAg; increased IgG1 and IgG2a antibody responses. | cd-bioparticles.net |

| Murine | DC-Cholesterol/TDB | Ag85B-ESAT-6 (Tuberculosis) | Exhibited a long retention profile at the injection site, which correlated with a stronger Th1 immune response (higher IFN-γ production). | researchgate.net |

| Murine | DC-Cholesterol:DPPC | Influenza Hemagglutinin (HA) | Adsorbed HA was more immunogenic than encapsulated HA; inclusion of cholesterol backbone enhanced the adjuvant effect. | researchgate.net |

A primary function of vaccine adjuvants is to ensure efficient delivery of antigens to professional antigen-presenting cells (APCs), such as dendritic cells (DCs), which are crucial for initiating an adaptive immune response. upenn.edu Cationic liposomes formulated with DC-Cholesterol have been shown to excel in this role. Research demonstrates that DOTAP/DC-Cholesterol liposomes significantly enhance the uptake of associated antigens by CD11c+ dendritic cells in nasal-associated lymphoid tissue (NALT). conicet.gov.arrupress.orgnih.gov

Furthermore, mechanistic studies have revealed that cationic liposomes containing DC-Cholesterol actively promote antigen cross-presentation in DCs. acs.org This process, which is essential for stimulating a CD8+ T-cell response against extracellular antigens, is enhanced because the liposomes elevate the pH within the lysosomal compartments of the DCs. acs.org By reducing the acidity of these compartments, the liposomes limit the degradation of the internalized antigen, allowing more of it to be processed and presented on Major Histocompatibility Complex-I (MHC-I) molecules. acs.org This mechanism highlights a sophisticated role for DC-Cholesterol beyond simple delivery, actively modulating intracellular pathways to generate a more robust and targeted cellular immune response. acs.org

Integration into Multifunctional Non-Viral Vector Systems

The versatility of this compound allows for its incorporation into complex, multifunctional non-viral vectors designed for enhanced and targeted delivery of therapeutic molecules. These advanced systems combine the properties of liposomes with other materials like polymers and peptides to create hybrid platforms with superior performance.